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Compound of Interest

Compound Name: (+)-Isopulegol

Cat. No.: B010017

This guide provides an in-depth overview of the spectroscopic data for (+)-Isopulegol, a
significant monoterpenoid alcohol used in the chemical and pharmaceutical industries. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, offering valuable benchmarks for researchers and professionals in
drug development and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic
compounds. The *H and 13C NMR data provide detailed information about the hydrogen and
carbon framework of (+)-Isopulegol, respectively.

Experimental Protocol (NMR): A sample of (+)-Isopulegol is typically dissolved in a deuterated
solvent, such as chloroform-d (CDCIs), to a concentration of approximately 5-10 mg/mL. The
solution is then transferred to an NMR tube. 'H and 3C NMR spectra are recorded on a
spectrometer operating at a frequency of 300 MHz or higher for protons. Chemical shifts are
reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard
(0.00 ppm).

1.1. *H NMR Data

The proton NMR spectrum of (+)-Isopulegol exhibits characteristic signals corresponding to its
unique set of protons. The chemical shifts, multiplicities, and coupling constants are
summarized below.
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~4.85 - 4.90 m 2H =CH:

~3.99 brs 1H -OH

~3.50 dt 1H H-1 (CH-OH)

~2.10 m 1H H-2

~1.70 S 3H =C-CHs

~1.65 m 1H H-5

~1.40 - 1.60 m 2H Cyclohexyl CHz

~1.25 m 1H Cyclohexyl CH

~0.95-1.15 m 2H Cyclohexyl CH2

0.92 d 3H CH-CHs

1.2. 3C NMR Data

The 3C NMR spectrum provides a count of the unique carbon atoms in the molecule. The data
presented here are based on spectra recorded in CDCI3[1].
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Chemical Shift (ppm) Carbon Assignment
146.76 C-8 (=C)
112.65 C-9 (=CH>)
70.47 C-1 (CH-OH)
54.15 C-2

42.88 C-6

34.41 C-4

31.52 C-5

29.85 C-3

22.24 C-7 (CH-CHs)
19.26 C-10 (=C-CHs)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Experimental Protocol (IR): The IR spectrum of (+)-Isopulegol can be obtained using a Fourier
Transform Infrared (FTIR) spectrometer. For a neat sample, a drop of the liquid is placed
between two potassium bromide (KBr) plates to form a thin capillary film. Alternatively, an
Attenuated Total Reflectance (ATR) accessory can be used. The spectrum is typically recorded
over a range of 4000-400 cm~1,
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
~3380 Strong, Broad O-H stretch (alcohol)
~3075 Medium =C-H stretch (alkene)
~2925 Strong C-H stretch (alkane)
~1645 Medium C=C stretch (alkene)
~1450 Medium C-H bend (alkane)

C-O stretch (secondary
~1040 Strong

alcohol)
~890 Strong =C-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification.

Experimental Protocol (MS): Mass spectra are commonly acquired using a Gas
Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC,
where it is vaporized and separated from other components. The separated (+)-Isopulegol
then enters the mass spectrometer, where it is ionized, typically by Electron lonization (El) at
70 eV. The resulting ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of isopulegol shows a molecular ion peak (M*) corresponding to its
molecular weight (154.25 g/mol )[2]. The fragmentation pattern provides structural clues.
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Possible Fragment

m/z Relative Intensity (%) Assignment

154 ~5 [M]*

139 ~15 [M - CHs]*

121 ~30 [M - CHs - H20]*

95 ~75 [C7H11]*

81 ~100 [CeHo]*

69 ~98 [CsHo]*

68 ~91 [CsHs]*

56 ~88 [CaHs]*

41 ~85 [C3Hs]*
Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (+)-Isopulegol.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of (+)-Isopulegol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b010017#spectroscopic-data-of-isopulegol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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